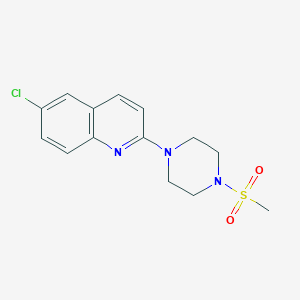![molecular formula C19H19ClN4O B6447311 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2549052-94-8](/img/structure/B6447311.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. This compound has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied and documented.
科学的研究の応用
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been studied for its potential applications in the medical and scientific fields. For example, it has been studied for its potential use as an anti-inflammatory agent, as well as a potential drug for the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential applications in the field of organic chemistry, as a reagent for the synthesis of other compounds.
作用機序
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is not yet fully understood. However, it is believed to involve the interaction of the compound with various enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been found to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory effects, as well as neuroprotective effects. Additionally, it has been found to have antioxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be purified by column chromatography. Additionally, it has a variety of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various compounds. However, it is also relatively expensive, and its effects can vary depending on the concentration and the experimental conditions.
将来の方向性
There are a number of potential future directions for the study of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline. These include further studies of its mechanisms of action, its potential applications in the medical and scientific fields, and its potential use as a reagent for the synthesis of other compounds. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis, and to explore its potential use in drug delivery systems.
合成法
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be synthesized by a multi-step process involving the reaction of 3-chloropyridine with methyl piperidine, followed by a reaction with quinoxaline. The reaction of 3-chloropyridine with methyl piperidine is a nucleophilic substitution reaction, while the reaction with quinoxaline is a Friedel-Crafts alkylation reaction. The resulting compound is then purified by column chromatography to yield the desired product.
特性
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-11-21-8-5-18(15)25-13-14-6-9-24(10-7-14)19-12-22-16-3-1-2-4-17(16)23-19/h1-5,8,11-12,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMHZDGTCDIPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447238.png)
![1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine](/img/structure/B6447242.png)
![4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447248.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447252.png)
![6-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B6447257.png)
![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)

![4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6447303.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6447317.png)
![6-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B6447328.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine](/img/structure/B6447334.png)
![6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane](/img/structure/B6447348.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6447350.png)